Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trichloroethanimidic acid moiety and a (4-bromophenyl)methyl ester group, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester typically involves the esterification of ethanimidic acid, 2,2,2-trichloro- with (4-bromophenyl)methanol. This reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The bromine atom in the (4-bromophenyl)methyl ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted phenyl derivatives.
Scientific Research Applications
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active ethanimidic acid, which can then interact with enzymes or receptors in biological systems. The trichloro and bromophenyl groups may also contribute to the compound’s overall activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Ethanimidic acid, 2,2,2-trichloro-, (4-bromophenyl)methyl ester can be compared with other similar compounds, such as:
- Ethanimidic acid, 2,2,2-trichloro-, (4-methylphenyl)methyl ester
- Ethanimidic acid, 2,2,2-trichloro-, cyclohexyl ester
These compounds share similar structural features but differ in the substituents attached to the ester group. The presence of different substituents can significantly impact their chemical behavior, reactivity, and potential applications. For example, the (4-bromophenyl)methyl ester may exhibit different biological activity compared to the (4-methylphenyl)methyl ester due to the presence of the bromine atom.
Properties
CAS No. |
146285-52-1 |
---|---|
Molecular Formula |
C9H7BrCl3NO |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4-bromophenyl)methyl 2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C9H7BrCl3NO/c10-7-3-1-6(2-4-7)5-15-8(14)9(11,12)13/h1-4,14H,5H2 |
InChI Key |
WQEXDJSXJGBFFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=N)C(Cl)(Cl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.